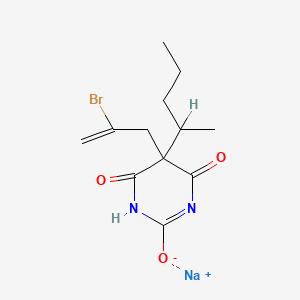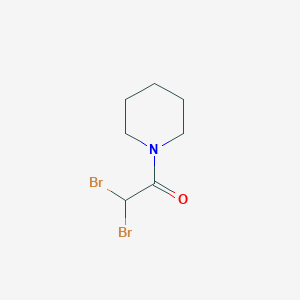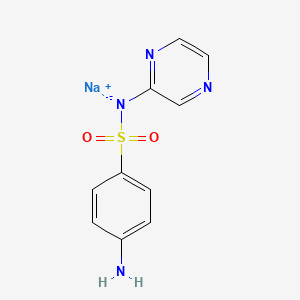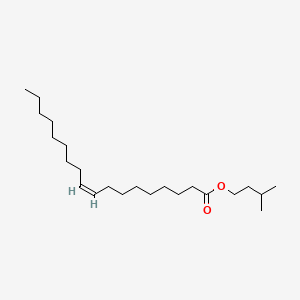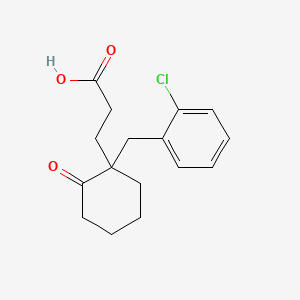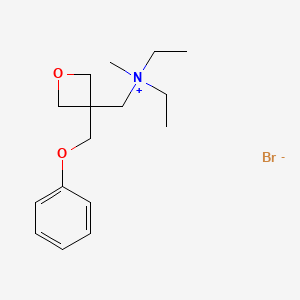
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for the substitution of bromide with nitrate.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the phenoxymethyl group.
Substitution: Quaternary ammonium compounds with different anions.
科学的研究の応用
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
作用機序
The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
特性
CAS番号 |
1613-08-7 |
|---|---|
分子式 |
C16H26BrNO2 |
分子量 |
344.29 g/mol |
IUPAC名 |
diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SBAZZNJVVGDECD-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


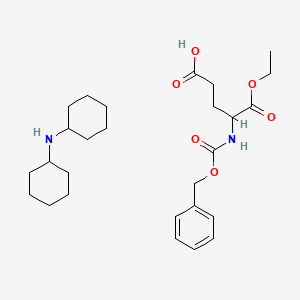
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
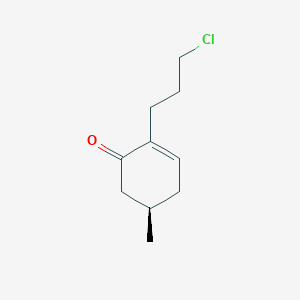
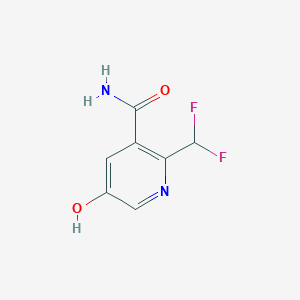
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

